Ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate is a synthetic organic compound with the molecular formula C22H20FNO4S. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of Ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate involves several steps. One common method includes the condensation of 2-fluorophenol with ethyl 2-bromoacetate to form ethyl 2-(2-fluorophenoxy)acetate. This intermediate is then reacted with 4-methylphenylthiophene-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity.
Chemical Reactions Analysis
Ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Scientific Research Applications
Ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or cell proliferation. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
- Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-phenyl-3-thiophenecarboxylate
- Methyl 4-{[(4-fluorophenoxy)acetyl]amino}benzoate
- Ethyl 5-acetyl-2-{[(2-isopropylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties
Properties
CAS No. |
373375-70-3 |
---|---|
Molecular Formula |
C22H20FNO4S |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(2-fluorophenoxy)acetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C22H20FNO4S/c1-3-27-22(26)20-16(15-10-8-14(2)9-11-15)13-29-21(20)24-19(25)12-28-18-7-5-4-6-17(18)23/h4-11,13H,3,12H2,1-2H3,(H,24,25) |
InChI Key |
QYVSTSQSQKGCIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)COC3=CC=CC=C3F |
Origin of Product |
United States |
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